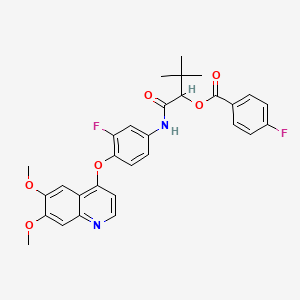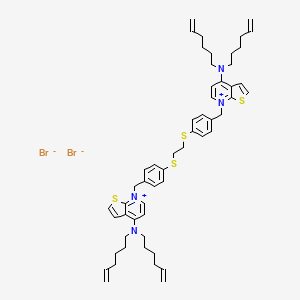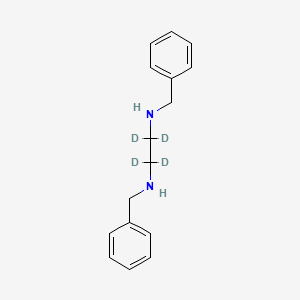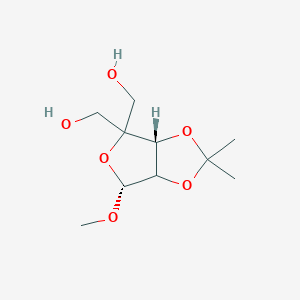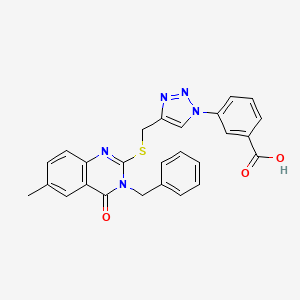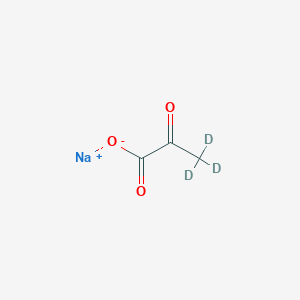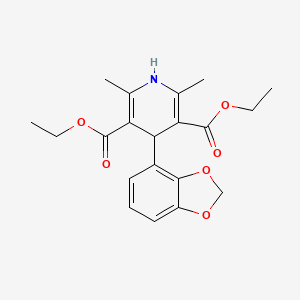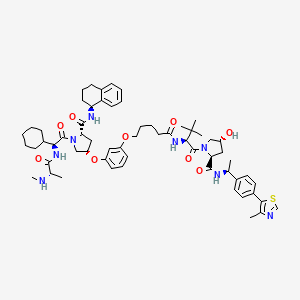
PROTAC pan-IAP degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC pan-IAP degrader-1 is a proteolysis-targeting chimera (PROTAC) compound designed to degrade inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP1, and cIAP2. These proteins play a crucial role in regulating apoptosis, and their overexpression is often associated with various cancers. By targeting and degrading these proteins, this compound aims to promote apoptosis in cancer cells, making it a promising therapeutic agent in oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC pan-IAP degrader-1 involves the conjugation of a ligand that binds to the target protein (IAPs) with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes the following steps:
Synthesis of the Target Protein Ligand: This involves the preparation of a small molecule that specifically binds to XIAP, cIAP1, and cIAP2.
Synthesis of the E3 Ligase Ligand: This involves the preparation of a molecule that can recruit an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL).
Linker Attachment: The two ligands are connected via a linker, which is often a polyethylene glycol (PEG) chain to ensure flexibility and proper orientation for binding.
Industrial Production Methods
Industrial production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC pan-IAP degrader-1 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target IAP proteins, facilitated by the recruited E3 ligase.
Proteasomal Degradation: Following ubiquitination, the tagged IAP proteins are recognized and degraded by the proteasome.
Common Reagents and Conditions
Ubiquitin: A small regulatory protein that tags the target proteins for degradation.
E3 Ubiquitin Ligase: Enzymes such as cereblon or VHL that facilitate the transfer of ubiquitin to the target protein.
Proteasome: A protein complex that degrades the ubiquitinated proteins.
Major Products Formed
The major products formed from these reactions are the degraded fragments of XIAP, cIAP1, and cIAP2, which are then processed and eliminated by the cell .
Scientific Research Applications
PROTAC pan-IAP degrader-1 has a wide range of scientific research applications:
Cancer Research: It is primarily used in oncology to study the effects of degrading IAPs on cancer cell survival and apoptosis.
Drug Discovery: It serves as a tool compound in the development of new cancer therapies targeting IAPs.
Biological Studies: Researchers use it to understand the role of IAPs in various cellular processes and diseases.
Chemical Biology: It is employed to study the mechanisms of protein degradation and the ubiquitin-proteasome system.
Mechanism of Action
PROTAC pan-IAP degrader-1 exerts its effects through the following mechanism:
Binding to IAPs: The target protein ligand binds specifically to XIAP, cIAP1, and cIAP2.
Recruitment of E3 Ligase: The E3 ligase ligand recruits an E3 ubiquitin ligase, forming a ternary complex with the target protein.
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin to the target IAP proteins.
Proteasomal Degradation: The ubiquitinated IAP proteins are recognized and degraded by the proteasome, leading to reduced levels of these proteins and promoting apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
PROTAC 2: Another PROTAC compound targeting different proteins but with a similar mechanism of action.
ARV-825: A PROTAC targeting bromodomain-containing proteins for degradation.
Uniqueness
PROTAC pan-IAP degrader-1 is unique in its ability to target multiple IAPs simultaneously, making it a potent agent for inducing apoptosis in cancer cells. Its design allows for high specificity and efficiency in degrading these proteins, setting it apart from other similar compounds .
Properties
Molecular Formula |
C61H82N8O9S |
|---|---|
Molecular Weight |
1103.4 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[3-[(3S,5S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-5-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-3-yl]oxyphenoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H82N8O9S/c1-37(40-26-28-43(29-27-40)54-38(2)63-36-79-54)64-57(73)50-31-44(70)34-68(50)60(76)55(61(4,5)6)66-52(71)25-13-14-30-77-45-21-16-22-46(32-45)78-47-33-51(58(74)65-49-24-15-20-41-17-11-12-23-48(41)49)69(35-47)59(75)53(42-18-9-8-10-19-42)67-56(72)39(3)62-7/h11-12,16-17,21-23,26-29,32,36-37,39,42,44,47,49-51,53,55,62,70H,8-10,13-15,18-20,24-25,30-31,33-35H2,1-7H3,(H,64,73)(H,65,74)(H,66,71)(H,67,72)/t37-,39-,44+,47-,49-,50-,51-,53-,55+/m0/s1 |
InChI Key |
SMENADKMMXTZAZ-JQSOXEIFSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)O[C@H]5C[C@H](N(C5)C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C(=O)N[C@H]7CCCC8=CC=CC=C78)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOC4=CC(=CC=C4)OC5CC(N(C5)C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C(=O)NC7CCCC8=CC=CC=C78)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


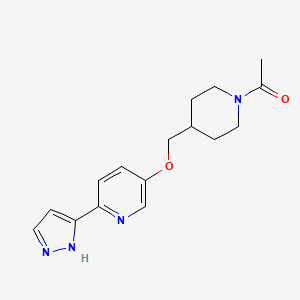
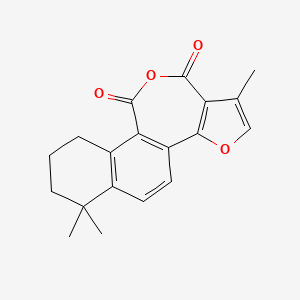
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12404529.png)

